

L-152804 Technical Support Center: Troubleshooting Unexpected Results in Feeding Studies

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Compound of Interest

Compound Name: L 152804

Cat. No.: B1673691

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This technical support center provides guidance for researchers, scientists, and drug development professionals encountering unexpected results with the Neuropeptide Y (NPY) Y5 receptor antagonist, L-152804, in feeding studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for L-152804?

L-152804 is a potent, selective, and orally active non-peptide antagonist of the Neuropeptide Y (NPY) Y5 receptor.^{[1][2][3]} It functions by binding to the Y5 receptor, thereby blocking the downstream signaling pathways that are typically activated by NPY and other agonists. The Y5 receptor is considered a key "feeding" receptor located in the hypothalamus, and its antagonism is expected to reduce food intake.^[1]

Q2: What is the selectivity profile of L-152804?

L-152804 exhibits high selectivity for the Y5 receptor. It has a significantly lower affinity for other NPY receptor subtypes, such as Y1, Y2, and Y4, with a more than 300-fold selectivity for Y5 over these other receptors.^[2]

Q3: Is L-152804 effective in reducing food intake in all experimental models?

No, and this is a critical point. While L-152804 has been shown to reduce food intake and body weight in diet-induced obese mice, it does not significantly affect the body weight of lean mice on a standard diet or certain genetically obese models.^{[4][5]} Furthermore, its effectiveness can depend on the specific agonist used to stimulate feeding.

Troubleshooting Guide: Unexpected Experimental Outcomes

Issue 1: L-152804 fails to inhibit NPY-induced food intake.

This is a well-documented yet unexpected finding.^{[1][3]} While L-152804 is a potent Y5 antagonist, it does not significantly block the increase in food intake caused by direct intracerebroventricular (i.c.v.) injection of NPY.

Possible Explanations & Solutions:

- **Redundant NPY Signaling:** NPY is an agonist for multiple receptors, including Y1, Y2, and Y5.^{[1][3]} The potent orexigenic (appetite-stimulating) effect of NPY may be primarily mediated by the Y1 receptor, thus bypassing the Y5 receptor blockade by L-152804.
 - **Troubleshooting Step:** To confirm Y5 receptor engagement, use a more selective Y5 agonist, such as bovine pancreatic polypeptide (bPP) or [D-Trp34]NPY, to induce feeding. L-152804 has been shown to effectively inhibit food intake stimulated by these agonists.^{[1][3]}
- **Experimental Design:** The dose of NPY used may be high enough to overcome the competitive antagonism of L-152804 at the Y5 receptor while still potently activating other NPY receptors.
 - **Troubleshooting Step:** Perform a dose-response curve for both NPY and L-152804 to determine the optimal concentrations for your specific experimental setup.

Data Presentation

Table 1: In Vitro Binding Affinity and Potency of L-152804

Receptor Subtype	Species	Parameter	Value	Reference
Y5	Human	Ki	26 nM	[1][3]
Y5	Rat	Ki	31 nM	[1][3]
Y5	Human	IC50 (vs. NPY)	210 nM	[1][3]
Y1, Y2, Y4	Human	Affinity	>300-fold selectivity for Y5	[2]

Table 2: Summary of Key In Vivo Feeding Study Results with L-152804

Animal Model	Feeding Stimulus	L-152804 Effect on Food Intake	Reference
Satiated SD Rats	i.c.v. bovine pancreatic peptide (bPP)	Significant Inhibition	[1][3]
Satiated SD Rats	i.c.v. Neuropeptide Y (NPY)	No Significant Inhibition	[1][3]
Diet-Induced Obese Mice	-	Causes Weight Loss	[2][4][6]
Lean Mice (regular diet)	-	No Effect on Body Weight	[4][5]

Experimental Protocols

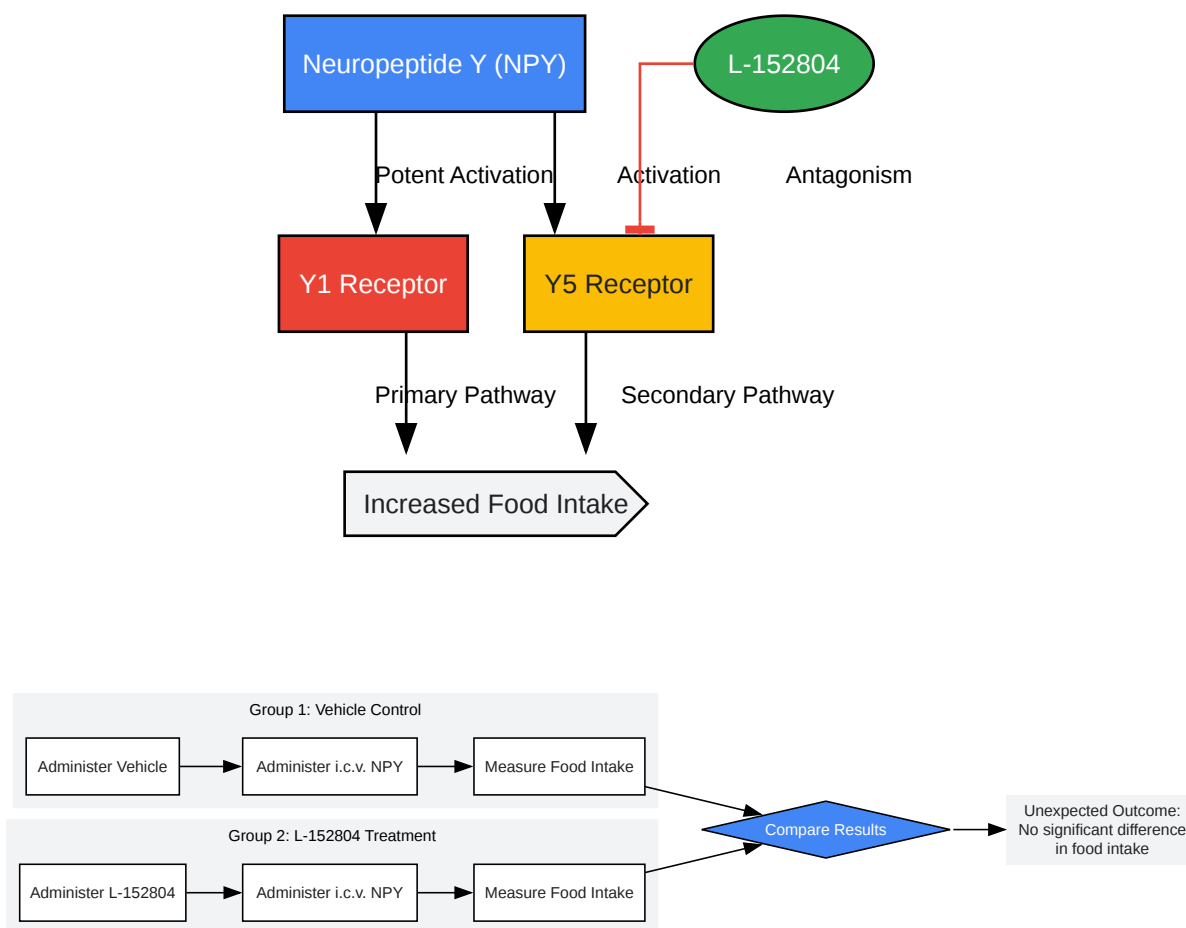
Protocol 1: Evaluation of L-152804 on Agonist-Induced Feeding in Rats

This protocol is a generalized representation based on published studies.[1][3]

- Animal Model: Male Sprague-Dawley (SD) rats, satiated with free access to food and water.
- Drug Administration:
 - L-152804: Administered either intracerebroventricularly (i.c.v.) at a dose of 30 µg or orally (p.o.) at 10 mg/kg.
 - Feeding Agonist: Administered i.c.v.
 - NPY (Y1/Y2/Y5 agonist): 5 µg
 - bovine Pancreatic Polypeptide (bPP; Y4/Y5 agonist): 5 µg
- Procedure:
 - Administer L-152804 or vehicle control.
 - After a suitable pre-treatment time, administer the feeding agonist (NPY or bPP).
 - Measure cumulative food intake at regular intervals (e.g., 1, 2, and 4 hours) post-agonist injection.
- Data Analysis: Compare food intake between the vehicle-treated and L-152804-treated groups for each agonist using appropriate statistical tests (e.g., t-test or ANOVA).

Mandatory Visualizations

Diagram 1: NPY Signaling Pathways in Feeding Regulation



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